molecular formula C13H13NO4 B11052905 propan-2-yl (2Z)-(2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)ethanoate

propan-2-yl (2Z)-(2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)ethanoate

Cat. No.: B11052905
M. Wt: 247.25 g/mol
InChI Key: GFYFPCVDMVFMQO-YFHOEESVSA-N
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Description

ISOPROPYL 2-[2-OXO-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE: is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for benzoxazine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoxazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of benzoxazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, some benzoxazine compounds inhibit human DNA topoisomerase I by preventing enzyme-substrate binding . The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: ISOPROPYL 2-[2-OXO-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE stands out due to its specific isopropyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall pharmacokinetic properties compared to other benzoxazine derivatives.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

propan-2-yl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C13H13NO4/c1-8(2)17-12(15)7-10-13(16)18-11-6-4-3-5-9(11)14-10/h3-8,14H,1-2H3/b10-7-

InChI Key

GFYFPCVDMVFMQO-YFHOEESVSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1

Canonical SMILES

CC(C)OC(=O)C=C1C(=O)OC2=CC=CC=C2N1

Origin of Product

United States

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